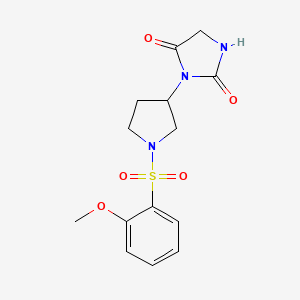

3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

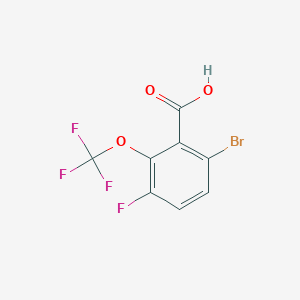

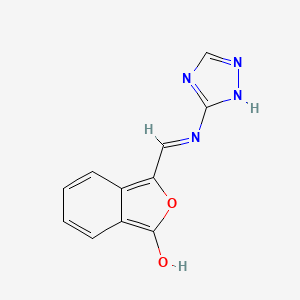

The compound “3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains an imidazolidine-2,4-dione group, which is a type of imidazole, a five-membered ring with two nitrogen atoms . The methoxyphenylsulfonyl group is a sulfonyl group attached to a methoxyphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and imidazolidine rings would give the molecule a certain amount of rigidity. The sulfonyl group is typically polar, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring can participate in a variety of reactions, including substitutions and additions . The imidazolidine-2,4-dione group could also be reactive, particularly towards nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of similar compounds often involves complex chemical reactions designed to explore the therapeutic potential of these molecules. For example, researchers have developed methods for the synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, highlighting the importance of structural characterization in understanding the function of such compounds (Prasad et al., 2018).

Biological Activity and Therapeutic Potential

Compounds structurally related to 3-(1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione have been investigated for various biological activities. Notably, some derivatives have been evaluated for their hypoglycemic activity, demonstrating the potential for treating conditions like diabetes through the modulation of insulin-induced adipocyte differentiation and hypoglycemic effects in vivo (Oguchi et al., 2000). Additionally, other studies have focused on the synthesis and biological activity of novel substituted pyridines and purines containing 2,4-thiazolidinedione, further emphasizing the diverse therapeutic applications of these compounds, including their hypoglycemic and hypolipidemic activities in diabetic models (Kim et al., 2004).

Antimicrobial and Anticancer Applications

Research has also extended into antimicrobial and anticancer domains, with studies identifying 3-amino-imidazo[1,2-a]pyridines as novel inhibitors of Mycobacterium tuberculosis glutamine synthetase, representing a new class of drug-like molecules with potential for treating tuberculosis (Odell et al., 2009). Furthermore, selenium-containing derivatives have been synthesized and shown to exhibit cytotoxic activity, suggesting their utility in cancer therapy through mechanisms such as reactive oxygen species (ROS) generation (Novotortsev et al., 2021).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to interact with various biological targets . The exact target of this specific compound would require further investigation.

Mode of Action

It’s known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with similar structures have been reported to influence various biological pathways

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been reported to exhibit various biological properties . The exact effects of this specific compound would require further investigation.

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its environment.

Properties

IUPAC Name |

3-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-22-11-4-2-3-5-12(11)23(20,21)16-7-6-10(9-16)17-13(18)8-15-14(17)19/h2-5,10H,6-9H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHDTQSJTGVRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC(C2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-2-cyanoacetyl]carbamate](/img/structure/B2455623.png)

![3-ethyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2455626.png)

![1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2455627.png)

![2-[2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetamido]acetic acid](/img/structure/B2455630.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)

![ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2455636.png)

![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)

![N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455642.png)

![4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2455643.png)